Cas no 34645-25-5 (Benzeneethanamine, a-phenyl-, (aR)-)
Benzeneethanamine, a-phenyl-, (aR)- Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanamine, a-phenyl-, (aR)-
- (-)-DPEA
- (-)-(R)-1,2-Diphenylethylamine
- (-)-1,2-Diphenylethylamine
- (R)-1,2-Diphenylethylamine
- AR-R 15232
- Benzeneethanamine,a-phenyl-, (R)-
- D-1,2-Diphenylethylamine
- FPL 12860
- l-a-Benzylbenzylamine
- CHEMBL467307
- SS-4907
- (1R)-1,2-diphenylethan-1-amine
- AKOS006331388
- (R)-1,2-diphenylethanamine
- DTGGNTMERRTPLR-CQSZACIVSA-N
- (-)-1(r),2-diphenylethylamine
- SCHEMBL468022
- 34645-25-5
- MFCD09256644
- (1R)-1,2-diphenylethanamine
- DTXSID50362564
- G64267
-
- MDL: MFCD09256644
- Inchi: 1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m1/s1
- InChI Key: DTGGNTMERRTPLR-CQSZACIVSA-N
- SMILES: N[C@@H](C1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 197.12
- Monoisotopic Mass: 197.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: N/A℃
- Boiling Point: 311.1±0.0 °C at 760 mmHg
- Flash Point: 136.8±10.9 °C
- PSA: 26.02000
- LogP: 3.62940
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Benzeneethanamine, a-phenyl-, (aR)- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzeneethanamine, a-phenyl-, (aR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB469977-250 mg |
(1R)-1,2-Diphenylethan-1-amine, 95%; . |
34645-25-5 | 95% | 250mg |
€187.70 | 2023-04-21 | |
| abcr | AB469977-1 g |
(1R)-1,2-Diphenylethan-1-amine, 95%; . |
34645-25-5 | 95% | 1g |
€402.20 | 2023-04-21 | |
| eNovation Chemicals LLC | Y1221560-1g |
(1R)-1,2-Diphenylethan-1-amine |
34645-25-5 | 95% | 1g |
$300 | 2024-06-03 | |
| Key Organics Ltd | SS-4907-1MG |
(1R)-1,2-diphenylethan-1-amine |
34645-25-5 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4907-5MG |
(1R)-1,2-diphenylethan-1-amine |
34645-25-5 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4907-10MG |
(1R)-1,2-diphenylethan-1-amine |
34645-25-5 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4907-20MG |
(1R)-1,2-diphenylethan-1-amine |
34645-25-5 | >95% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | SS-4907-0.5G |
(1R)-1,2-diphenylethan-1-amine |
34645-25-5 | >95% | 0.5g |
£325.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4907-1G |
(1R)-1,2-diphenylethan-1-amine |
34645-25-5 | >95% | 1g |
£523.00 | 2025-02-08 | |
| abcr | AB469977-250mg |
(1R)-1,2-Diphenylethan-1-amine, 95%; . |
34645-25-5 | 95% | 250mg |
€138.50 | 2025-02-27 |
Benzeneethanamine, a-phenyl-, (aR)- Suppliers
Benzeneethanamine, a-phenyl-, (aR)- Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Benzeneethanamine, a-phenyl-, (aR)-
Benzeneethanamine, a-phenyl-, (aR)-: A Comprehensive Overview
Benzeneethanamine, a-phenyl-, (aR)-, also known by its CAS number 34645-25-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzene ring with an ethanamine group in an a-phenyl configuration. The (aR) designation refers to the stereochemistry of the molecule, indicating that the chiral center at the alpha position has an R configuration. This stereochemistry plays a crucial role in the compound's biological activity and pharmacokinetic properties.
The synthesis of Benzeneethanamine, a-phenyl-, (aR)- involves several steps, including the formation of the benzene ring and subsequent attachment of the ethanamine group. Recent advancements in asymmetric synthesis have enabled the efficient production of this enantiomerically pure compound. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of Benzeneethanamine, a-phenyl-, (aR)-, ensuring its suitability for both academic and industrial applications.
One of the most promising applications of Benzeneethanamine, a-phenyl-, (aR)- lies in its potential as a lead compound for drug development. Studies have shown that this compound exhibits significant bioactivity, particularly in modulating cellular signaling pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. For instance, recent research has demonstrated that Benzeneethanamine, a-phenyl-, (aR)- can inhibit key enzymes involved in amyloid-beta production, a hallmark of Alzheimer's disease.
In addition to its therapeutic potential, Benzeneethanamine, a-phenyl-, (aR)- has also been investigated for its role in chemical biology. Its ability to act as a chiral template has made it valuable in the construction of complex molecular architectures. By leveraging the stereochemical properties of this compound, chemists have developed novel strategies for synthesizing biologically active molecules with high enantioselectivity.
From an analytical standpoint, Benzeneethanamine, a-phenyl-, (aR)- has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational dynamics and intermolecular interactions, further enhancing our understanding of its behavior in different chemical environments.
Moreover, recent computational studies have shed light on the electronic properties of Benzeneethanamine, a-phenyl-, (aR)-, revealing its potential as an electron donor or acceptor in supramolecular assemblies. This knowledge is particularly relevant for applications in materials science and nanotechnology.
In terms of safety and toxicity profiles, Benzeneethanamine, a-phenyl-, (aR)- has undergone rigorous testing to evaluate its acute and chronic effects on living organisms. Results indicate that while it exhibits low toxicity at therapeutic doses, further long-term studies are required to fully understand its safety profile.
Looking ahead, the future of Benzeneethanamine, a-phenyl-, (aR)- is bright with opportunities for innovation across multiple disciplines. Its unique combination of structural features and biological activity positions it as a key player in drug discovery and chemical synthesis.
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